![molecular formula C16H24N2O3S B1588204 2,3,4,6,7,8,9,10-八氢嘧啶并[1,2-a]氮杂环庚鎓 (对甲苯磺酸盐) CAS No. 51376-18-2](/img/no-structure.png)

2,3,4,6,7,8,9,10-八氢嘧啶并[1,2-a]氮杂环庚鎓 (对甲苯磺酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate)” is also known as 1,8-Diazabicyclo[5.4.0]undec-7-ene or DBU . It is a non-nucleophilic, sterically hindered, tertiary amine base . The empirical formula is C9H16N2 and the molecular weight is 152.24 .

Synthesis Analysis

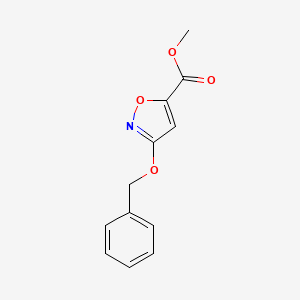

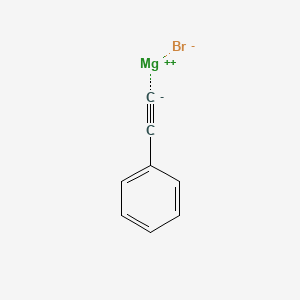

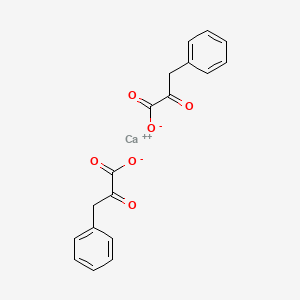

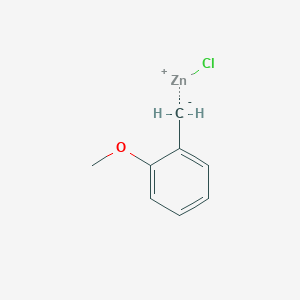

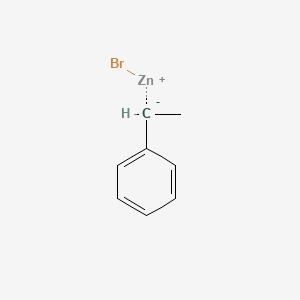

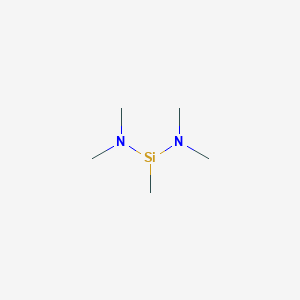

New ionic liquids containing alkyl and polyfluoroalkyl substituents and various anions were synthesized from 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium ion (1,8-diazabicyclo[5.4.0]undec-7-en-8-ium) .Molecular Structure Analysis

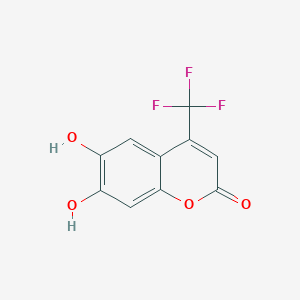

The molecular structure of “2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate)” can be viewed using Java or Javascript .Chemical Reactions Analysis

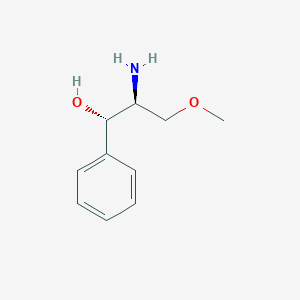

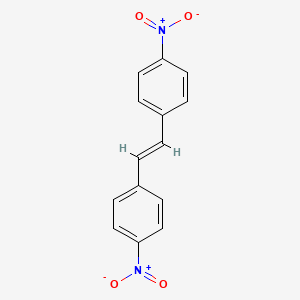

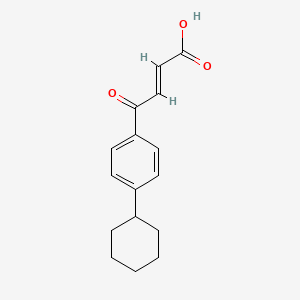

The compound is used in various chemical reactions. For instance, it is reported to be superior to amine catalyst in Baylis-Hillman reaction . It promotes the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions .Physical And Chemical Properties Analysis

DBU appears as a colorless to light yellow liquid . It has a density of 1.018 g/mL at 25°C .科学研究应用

化学结构和性质

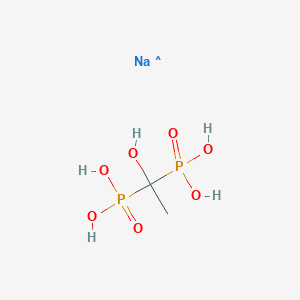

2,3,4,6,7,8,9,10-八氢嘧啶并[1,2-a]氮杂环庚鎓的化学式为C9H16N2。 它的分子量为152.2367 . 该化合物的结构也可作为二维Mol文件或计算的三维SD文件获取 .

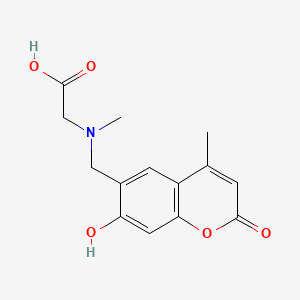

在制药工业中的应用

该化合物在制药工业中得到应用。 它通常用作有机化合物合成中的中间体,并在药物发现中具有应用 .

离子液体的合成

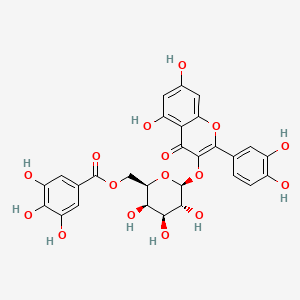

从2,3,4,6,7,8,9,10-八氢嘧啶并 合成含有烷基和多氟烷基取代基以及各种阴离子的新型离子液体。

质谱分析

该化合物的质谱已使用电子电离法进行研究 . 这些信息可用于识别混合物中的化合物或确认其在样品中的存在。

安全和操作

该化合物易燃,接触皮肤或眼睛会引起刺激 . 适当的储存指南包括将其存放在阴凉干燥处,远离热源或点火源 .

环境影响

该产品的环境影响信息不容易获得 . 这是进一步研究可能带来好处的领域。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate) involves the reaction of 1,2-diaminocyclohexane with p-toluenesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1,2-diaminocyclohexane", "p-toluenesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 1,2-diaminocyclohexane in a suitable solvent (e.g. ethanol) and add a base (e.g. triethylamine) to the solution.", "Step 2: Slowly add p-toluenesulfonyl chloride to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours at room temperature or until TLC analysis indicates complete conversion of the starting material.", "Step 4: Filter the reaction mixture to remove any insoluble material and concentrate the filtrate under reduced pressure.", "Step 5: Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol) to obtain 2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate) as a white solid." ] } | |

CAS 编号 |

51376-18-2 |

分子式 |

C16H24N2O3S |

分子量 |

324.4 g/mol |

IUPAC 名称 |

4-methylbenzenesulfonate;2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium |

InChI |

InChI=1S/C9H16N2.C7H8O3S/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H2;2-5H,1H3,(H,8,9,10) |

InChI 键 |

VAIAHWBLSPENDF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=[N+](CC1)CCCN2 |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=[N+](CC1)CCCN2 |

其他 CAS 编号 |

51376-18-2 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。